2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate
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Overview
Description
2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a piperidine ring, and a carbodithioate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate typically involves multistep reactions. One common approach is the condensation of 2-formyl-1,3-cyclohexanedione with appropriate benzamidines and piperidine derivatives under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, each with distinct chemical and biological properties .
Scientific Research Applications
2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity and specificity .
Properties
Molecular Formula |
C22H24N4O2S2 |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
[2-oxo-2-[(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)amino]ethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C22H24N4O2S2/c27-19-12-16(15-7-3-1-4-8-15)11-18-17(19)13-23-21(24-18)25-20(28)14-30-22(29)26-9-5-2-6-10-26/h1,3-4,7-8,13,16H,2,5-6,9-12,14H2,(H,23,24,25,28) |
InChI Key |
HVJDJYQZRDPUMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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